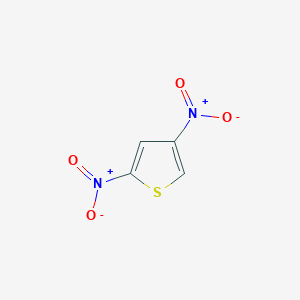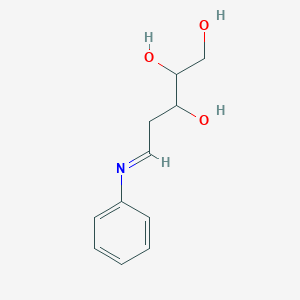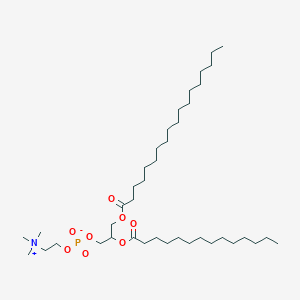![molecular formula C9H11IN2O5 B13399993 1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 3257-76-9](/img/structure/B13399993.png)
1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Descripción general
Descripción
1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside. This compound is characterized by the presence of an iodinated methyl group attached to the oxolane ring, which distinguishes it from its natural counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the iodination of a precursor nucleoside. One common method is the iodination of uridine, where the hydroxymethyl group is replaced by an iodomethyl group. This reaction is usually carried out using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale iodination processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized for high efficiency and minimal by-product formation, making it suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodinated methyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form deiodinated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of deiodinated nucleosides.
Aplicaciones Científicas De Investigación
1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
The mechanism of action of 1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodinated methyl group can cause steric hindrance and disrupt base pairing, leading to potential antiviral and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Uridine: A naturally occurring nucleoside with a hydroxymethyl group instead of an iodomethyl group.
5-Iodouridine: Another iodinated nucleoside, but with the iodine atom attached to the uracil ring instead of the oxolane ring.
Uniqueness
1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific iodination pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNIUYGXIQPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326507 | |
| Record name | NSC529440 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3257-76-9 | |
| Record name | NSC529440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC529440 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
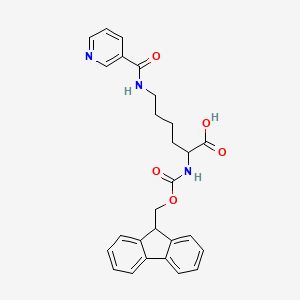
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)
![[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite](/img/structure/B13399930.png)
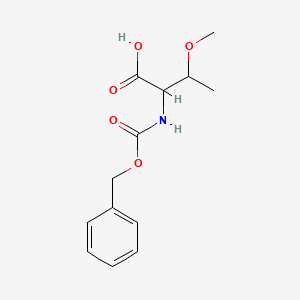
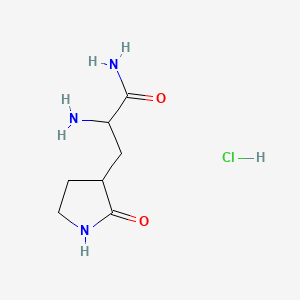
![Octahydro-2H-pyrido[1,2-a]pyrazine oxalate](/img/structure/B13399951.png)
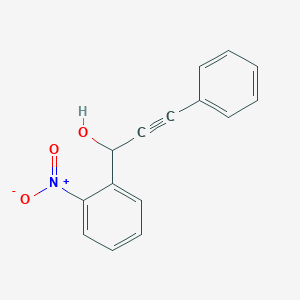
![3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid](/img/structure/B13399960.png)
